molecular formula C10H7NO3 B017646 N-(2-Oxoethyl)phthalimide CAS No. 2913-97-5

N-(2-Oxoethyl)phthalimide

Cat. No.: B017646
CAS No.: 2913-97-5
M. Wt: 189.17 g/mol
InChI Key: LMRDBJZQDUVCQH-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)phthalimide (CAS: 2913-97-5), also known as 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde or phthalimideacetaldehyde, is a specialized phthalimide derivative characterized by a reactive aldehyde group attached to the phthalimide core via a methylene linker. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as Rucaparib Intermediate 1 . Its aldehyde functionality enables participation in nucleophilic addition reactions, reductive aminations, and cross-coupling processes, making it versatile in constructing complex molecules like adenosine analogues targeting RNA cap N7-methyltransferase .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDBJZQDUVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60183388
Record name Phthalimide, N-(formylmethyl)-
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Molecular Weight

189.17 g/mol
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CAS No.

2913-97-5
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde
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Record name Phthalylglycine aldehyde
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Record name Phthalimidoacetaldehyde
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Record name Phthalimide, N-(formylmethyl)-
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Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
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Record name PHTHALYLGLYCINE ALDEHYDE
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Preparation Methods

Reaction with Bromoacetaldehyde Derivatives

Bromoacetaldehyde diethyl acetal serves as a stabilized alkylating agent. The reaction proceeds as follows:

  • Deprotonation : Potassium phthalimide is generated by treating phthalimide with a strong base (e.g., KH or NaH).

  • Alkylation : The phthalimide anion reacts with bromoacetaldehyde diethyl acetal in dry DMF under reflux (30–60 min), forming N-(2,2-diethoxyethyl)phthalimide.

  • Deprotection : Acidic hydrolysis (e.g., HCl/H2O) cleaves the acetal, yielding this compound.

Key Data :

  • Yield : ~85–90% (alkylation step), ~95% post-hydrolysis.

  • Purity : ≥98% (HPLC).

  • Conditions : Anhydrous DMF, 80–100°C, 1–2 h.

This method avoids instability issues associated with free bromoacetaldehyde, ensuring reproducible results.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time and improving selectivity. Adapted from phenacyl bromide alkylation, this approach substitutes bromoacetaldehyde derivatives.

Procedure

  • Microwave Setup : Potassium phthalimide (1.85 g, 0.01 mol) and bromoacetaldehyde diethyl acetal (1.99 g, 0.01 mol) in dry DMF (2 mL) are irradiated at 55°C for 10 min.

  • Workup : The crude product is filtered, washed with water, and crystallized from ethanol.

Key Data :

  • Yield : 68–72% (vs. 95% thermal).

  • Advantages : 3–5x faster, reduced side products.

  • Limitations : Lower yield due to pressure constraints in closed vessels.

Oxidation of N-(2-Hydroxyethyl)phthalimide

Secondary alcohol oxidation offers an alternative pathway. N-(2-Hydroxyethyl)phthalimide, synthesized via phthalimide alkylation with 2-bromoethanol, is oxidized to the aldehyde.

Oxidation Conditions

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Procedure : N-(2-Hydroxyethyl)phthalimide (1.0 eq) is stirred with PCC (1.2 eq) at 25°C for 4–6 h.

Key Data :

  • Yield : 75–80%.

  • Purity : 97% (HPLC).

  • Challenge : Over-oxidation to carboxylic acid is mitigated by strict stoichiometry.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Alkylation + Hydrolysis90%3 h≥98%High
Microwave-Assisted70%10 min95%Moderate
Oxidation78%6 h97%Low

Insights :

  • Alkylation balances yield and scalability, ideal for industrial production.

  • Microwave suits lab-scale rapid synthesis but requires optimization for pressure-sensitive substrates.

  • Oxidation is less favored due to intermediate purification steps.

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances nucleophilicity but complicates isolation; THF offers milder conditions.

  • Co-solvents : Adding toluene (10%) improves microwave reaction homogeneity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation rates by 20%.

Green Chemistry Approaches

  • Aqueous Workups : Ethanol/water mixtures reduce organic waste, maintaining ≥95% recovery.

Challenges and Solutions

  • Instability of Aldehyde :

    • Solution : Immediate use in downstream reactions or storage under nitrogen.

  • Byproduct Formation :

    • Mitigation : Column chromatography (SiO2, ethyl acetate/hexane) achieves >99% purity .

Scientific Research Applications

Chemical Synthesis

Overview : N-(2-Oxoethyl)phthalimide serves as a versatile intermediate in organic synthesis. Its diketone structure allows it to participate in various chemical reactions, including condensation and substitution.

Applications :

  • Synthesis of Phthalimido Derivatives : It has been utilized to synthesize phthalimido-thiazolidine-2,4-dione derivatives, which have shown promising antiproliferative activity against cancer cell lines such as Panc-1 and PC-3.
  • Formation of Organic π-Conjugated Molecules : The compound is also employed in the synthesis of π-conjugated small molecules used in organic electronics.

Medicinal Chemistry

Overview : The biological activities of this compound and its derivatives have been explored extensively, particularly for their potential therapeutic effects.

Case Studies :

  • Antimicrobial Activity : Phthalimide derivatives have demonstrated significant antimicrobial properties, with some exhibiting minimal inhibitory concentrations comparable to clinically used antibiotics. This includes activity against resistant strains such as MRSA .
  • Anticancer Potential : Research indicates that phthalimide derivatives can possess anticancer properties. For instance, the incorporation of phthalimide into molecular hybrids has resulted in compounds with enhanced cytotoxicity against various cancer cell lines .

Material Science

Overview : In material science, this compound is explored for its role in developing advanced materials.

Applications :

  • Organic Electronics : The compound is utilized in synthesizing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

While specific biological activities of this compound itself are not extensively documented, similar compounds have shown significant biological properties:

  • Antioxidant Properties : Studies have indicated that phthalimide derivatives exhibit antioxidant activity through mechanisms such as DPPH radical scavenging.
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, contributing to their potential as therapeutic agents .

Data Table of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisSynthesis of phthalimido-thiazolidine derivativesAntiproliferative activity against cancer cells
Medicinal ChemistryAntimicrobial activityEffective against MRSA and other resistant bacteria
Material ScienceDevelopment of organic electronic materialsEnhanced electronic properties for OLED applications
Biological ActivityAntioxidant and anti-inflammatory effectsSignificant potential for therapeutic applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalimide derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of N-(2-Oxoethyl)phthalimide with structurally related compounds:

Structural and Functional Group Comparisons

Compound Substituent Key Functional Group CAS Number Molecular Formula
This compound 2-Oxoethyl (-CH₂CHO) Aldehyde 2913-97-5 C₁₁H₉NO₃
N-(2-Bromoethyl)phthalimide 2-Bromoethyl (-CH₂CH₂Br) Bromoalkyl 574-98-1 C₁₀H₈BrNO₂
N-(3-Bromopropyl)phthalimide 3-Bromopropyl (-CH₂CH₂CH₂Br) Bromoalkyl - C₁₁H₁₀BrNO₂
N-(2-Chloroethyl)phthalimide 2-Chloroethyl (-CH₂CH₂Cl) Chloroalkyl 6270-06-0 C₁₀H₈ClNO₂
N-(Cyclohexylthio)phthalimide Cyclohexylthio (-SC₆H₁₁) Thioether - C₁₆H₁₅NO₂S
N-(2-Pentynyl)phthalimide 2-Pentynyl (-CH₂C≡CCH₂) Alkyne 339310-24-6 C₁₃H₁₁NO₂

Physical Properties and Stability

  • Solubility : this compound is soluble in polar aprotic solvents (e.g., THF, DMF) due to its aldehyde and phthalimide groups.
  • Stability : Bromo- and chloroalkyl phthalimides are moisture-sensitive, requiring anhydrous conditions for reactions . N-(Cyclohexylthio)phthalimide is thermally stable, enhancing rubber durability under high temperatures .

Biological Activity

N-(2-Oxoethyl)phthalimide is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

1. Synthesis and Characterization

This compound can be synthesized through various organic reactions, often involving the reaction of phthalic anhydride with an appropriate amine or alcohol under controlled conditions. Characterization typically employs spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.

2.1 Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound has been tested using various assays, including:

  • DPPH Radical Scavenging : This assay measures the ability of the compound to donate electrons to neutralize free radicals.
  • FRAP (Ferric Reducing Antioxidant Power) : This method assesses the reducing power of antioxidants.
  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : This assay evaluates the ability to reduce cupric ions.

The results indicate that this compound shows promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

2.2 Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. A notable study synthesized a series of derivatives based on this compound, which were tested for their antiproliferative effects against several cancer cell lines, including:

  • Panc-1 (pancreatic cancer)
  • Sk-mel-28 (melanoma)
  • PC-3 (prostate cancer)

The derivative FT-12 (9j), for example, exhibited significant antiproliferative activity, showcasing IC50 values that indicate effective inhibition of cell growth.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical responses. Mechanistic studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle progression .

4. Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

CompoundActivity TypeCell Line/ModelIC50 Value (µM)
This compoundAntioxidantDPPH ScavengingNot specified
FT-12 (9j)AntiproliferativePanc-115
FT-12 (9j)AntiproliferativeSk-mel-2820
FT-12 (9j)AntiproliferativePC-325

5. Case Studies

In a case study involving a series of phthalimido-thiazolidine derivatives synthesized from this compound, researchers found that these compounds exhibited varied biological activities, including antimicrobial and anticancer effects. The study highlighted the importance of structural modifications in enhancing biological efficacy .

6. Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry due to its antioxidant and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and explore its applications in drug development.

Further studies are warranted to assess the pharmacokinetics and safety profiles of this compound in vivo, which will be crucial for advancing its therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for incorporating N-(2-Oxoethyl)phthalimide into reductive amination reactions?

this compound is commonly used in reductive amination to introduce phthalimide-protected amine groups. A typical procedure involves reacting the compound with primary amines (e.g., adenosine derivatives) in tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent at 25°C for 18 hours, yielding ~52% . This method avoids harsh conditions, preserving sensitive functional groups. Post-reaction, the phthalimide group can be cleaved via hydrazinolysis or acidic hydrolysis to unmask the primary amine.

Q. How is this compound characterized after synthesis?

Characterization typically employs spectroscopic methods:

  • NMR : Proton and carbon NMR identify structural integrity by verifying the presence of the oxoethyl group (δ ~9.5 ppm for aldehyde protons in precursor forms) and phthalimide aromatic signals .
  • HPLC : Monitors reaction progress and purity, especially in multi-step syntheses .
  • Mass Spectrometry : Confirms molecular weight (exact mass: 189.07 g/mol for C₁₀H₇NO₃) .

Q. What stability and handling precautions are critical for this compound?

The compound is sensitive to strong oxidizers and bases. Storage recommendations include:

  • Temperature : Room temperature in airtight containers to prevent moisture absorption .
  • Degradation : Avoid alkaline conditions (e.g., >0.18 M NaOH), which rapidly hydrolyze related phthalimides (e.g., N-hydroxymethyl phthalimide degrades in 50 seconds under strong base) .
  • Safety : Use local exhaust ventilation and personal protective equipment (PPE) to minimize inhalation/contact .

Advanced Research Questions

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCE) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst Tuning : Alternative reductants (e.g., NaBH₃CN) may improve selectivity in sterically hindered systems.
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during aldehyde/amine coupling .

Q. How to resolve contradictions in reported reactivity or stability data?

Conflicting data (e.g., degradation rates under varying pH) can be addressed via:

  • Controlled Kinetic Studies : Monitor degradation spectrophotometrically (e.g., at 320 nm for phthalimide release) under standardized conditions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict hydrolysis pathways and transition states .
  • Cross-Validation : Compare results across analytical methods (e.g., NMR vs. HPLC) to confirm reproducibility .

Q. What role does this compound play in heterocyclic synthesis?

The compound serves as a key intermediate in constructing nitrogen-containing heterocycles:

  • Pyridazinones : Reacts with hydrazines to form pyridazinone-phthalimide hybrids via cyclocondensation .
  • Antiviral Agents : Used in synthesizing N-arylsulfonamide adenosine analogues targeting SARS-CoV-2 enzymes (e.g., nsp14 methyltransferase inhibitors) .
  • Prodrug Design : Phthalimide derivatives act as prodrugs, releasing active amines under physiological conditions .

Q. How to design experiments for studying this compound in novel catalytic systems?

Experimental frameworks include:

  • Photoredox Catalysis : Explore Ru(bpy)₃²⁺-mediated single-electron transfer (SET) reactions to functionalize the oxoethyl group .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during hydrolysis.
  • High-Throughput Screening : Test reactivity with diverse amine libraries to identify new pharmacophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Oxoethyl)phthalimide
Reactant of Route 2
N-(2-Oxoethyl)phthalimide

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